Acetic acid, (3,3-dimethylcyclohexylidene)-, methyl ester, (2Z)-
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Overview
Description
Acetic acid, (3,3-dimethylcyclohexylidene)-, methyl ester, (2Z)- is an organic compound with the molecular formula C11H18O2 It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a methyl ester group, and the acetic acid is further substituted with a 3,3-dimethylcyclohexylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (3,3-dimethylcyclohexylidene)-, methyl ester, (2Z)- typically involves the esterification of acetic acid with a suitable alcohol in the presence of an acid catalyst. One common method is the Fischer esterification, where acetic acid reacts with methanol in the presence of a strong acid like sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves the continuous mixing of acetic acid and methanol with an acid catalyst, followed by separation and purification steps to isolate the desired ester.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (3,3-dimethylcyclohexylidene)-, methyl ester, (2Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Acetic acid, (3,3-dimethylcyclohexylidene)-, methyl ester, (2Z)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of acetic acid, (3,3-dimethylcyclohexylidene)-, methyl ester, (2Z)- depends on its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, (3,3-dimethylcyclohexylidene)-, ethyl ester, (2Z)-: Similar structure but with an ethyl ester group instead of a methyl ester.
Acetic acid, (3,3-dimethylcyclohexylidene)-, propyl ester, (2Z)-: Similar structure but with a propyl ester group.
Uniqueness
The uniqueness of acetic acid, (3,3-dimethylcyclohexylidene)-, methyl ester, (2Z)- lies in its specific ester group and the 3,3-dimethylcyclohexylidene substitution, which confer distinct chemical and physical properties. These structural features can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
30346-23-7 |
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Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
methyl (2Z)-2-(3,3-dimethylcyclohexylidene)acetate |
InChI |
InChI=1S/C11H18O2/c1-11(2)6-4-5-9(8-11)7-10(12)13-3/h7H,4-6,8H2,1-3H3/b9-7- |
InChI Key |
COTFKVCHGYBTDB-CLFYSBASSA-N |
Isomeric SMILES |
CC1(CCC/C(=C/C(=O)OC)/C1)C |
Canonical SMILES |
CC1(CCCC(=CC(=O)OC)C1)C |
Origin of Product |
United States |
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